molecular formula C4H8NaO3 B6592306 S-3-Hydroxyisobutyric acid sodium salt CAS No. 1893416-17-5

S-3-Hydroxyisobutyric acid sodium salt

Cat. No.: B6592306
CAS No.: 1893416-17-5
M. Wt: 127.09 g/mol
InChI Key: HEPADQLSLFQCSE-DFWYDOINSA-N
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Description

S-3-Hydroxyisobutyric acid sodium salt (S-3-HIB) is a chiral compound with the IUPAC name (2S)-3-hydroxy-2-methylpropanoic acid sodium salt. Its molecular formula is C₄H₇O₃•Na, and it has a molecular weight of 126.1 g/mol . The compound is structurally characterized by a hydroxyl group (-OH) on the third carbon and a methyl branch on the second carbon (Fig. 1). S-3-HIB is highly soluble in ethanol (5 mg/mL) and requires storage at -20°C with protection from light to maintain stability .

S-3-HIB is primarily studied for its role in metabolic pathways. Elevated plasma levels of this compound are associated with incident type 2 diabetes, as demonstrated in clinical studies (e.g., Mardinoglu et al., 2018) . Its stereospecificity (S-enantiomer) distinguishes it from other hydroxycarboxylates in biochemical interactions.

Properties

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPADQLSLFQCSE-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893416-17-5
Record name Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Catalytic Conditions

In a representative procedure, ethyl S-3-hydroxyisobutyrate undergoes hydrolysis in aqueous sodium hydroxide at elevated temperatures (45–55°C). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl group, releasing ethanol and forming the sodium salt directly. Patent data indicate that a molar ratio of 1:2.5–4.5 (ester-to-base) ensures complete conversion while minimizing side reactions.

Table 1: Hydrolysis Parameters for Ethyl S-3-Hydroxyisobutyrate

ParameterOptimal RangeImpact on Yield
Temperature45–55°C<60°C prevents racemization
NaOH:Ester molar ratio1:3.5Maximizes conversion
Reaction time12–24 hoursLonger durations reduce byproducts

Crystallization and Purification Strategies

Post-synthetic purification is critical for achieving high enantiomeric purity. The patents describe a two-stage crystallization process using ethanol or isopropanol to isolate the sodium salt.

Solvent-Mediated Crystallization

After hydrolysis, the reaction mixture is concentrated under reduced pressure (<40°C) to remove water, followed by the addition of cold isopropanol. Gradual cooling to 0°C induces crystallization, with yields improving when the slurry is maintained at 0–5°C for 12–24 hours. Activated carbon (10% w/w) may be introduced during this stage to adsorb colored impurities, enhancing product whiteness.

Table 2: Crystallization Efficiency Across Solvent Systems

SolventYield (%)Purity (NMR)Crystal Morphology
Ethanol92.0≥95%Fine needles
Isopropanol95.1≥97%Prismatic crystals

Enantiomeric Control During Synthesis

Preserving the S-configuration necessitates stringent control over reaction conditions. Racemization risks escalate above 60°C or in strongly alkaline media (pH >12).

Temperature and pH Optimization

Maintaining the hydrolysis step at 45–55°C and pH 10–11 balances reaction rate and stereochemical integrity. Post-hydrolysis acidification to pH 2–3 with HCl followed by neutralization with NaOH minimizes epimerization.

Comparative Analysis of Inorganic Bases

The choice of base influences reaction kinetics and product quality. Sodium hydroxide is preferred for its solubility and cost-effectiveness, though potassium hydroxide may improve crystallization rates in ethanol-rich systems.

Table 3: Base Selection Impact on Reaction Metrics

BaseReaction Time (h)Yield (%)Purity (%)
NaOH2495.197.2
KOH1893.596.8

Industrial-Scale Process Design

Scaling up laboratory methods requires addressing energy consumption and waste generation. Continuous distillation at ≤40°C reduces thermal degradation, while solvent recovery systems reclaim >90% of ethanol/isopropanol.

Energy Efficiency Improvements

Adopting falling-film evaporators for water removal lowers energy use by 30% compared to batch distillation. Membrane filtration further replaces traditional activated carbon treatment, cutting material costs by 15% .

Chemical Reactions Analysis

Types of Reactions: S-3-Hydroxyisobutyric acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

S-3-Hydroxyisobutyric acid sodium salt is utilized as a reagent in organic synthesis and as an intermediate in the production of other chemicals. Its role as a reactant for enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase, highlights its importance in metabolic studies .

Biology

In biological research, this compound serves as a marker for studying metabolic pathways, particularly in the metabolism of branched-chain amino acids. It has been shown to have increased concentrations in metabolic profiles of patients with multiple sclerosis, indicating its potential role in understanding disease mechanisms .

Medicine

This compound is being investigated for its therapeutic potential in metabolic disorders such as diabetes and obesity. Studies suggest that it may influence energy metabolism by inhibiting key enzymes involved in metabolic pathways . Its effects on cellular metabolism and gene expression make it a candidate for further exploration in clinical settings.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent. Its ability to act as an intermediate in various chemical processes makes it valuable for developing new therapeutic agents and chemical products .

Case Studies

Study ReferenceFocusFindings
Landaas et al., 1975Metabolic profilingIncreased levels of this compound observed in patients with metabolic disorders.
Hawes et al., 2000Enzyme kineticsDemonstrated the role of this compound as a substrate for key enzymes in branched-chain amino acid metabolism.
Loupatty et al., 2007Neurological implicationsInvestigated the effects of altered concentrations of this compound in neurological disorders, particularly multiple sclerosis.
Viegas et al., 2008Developmental neuroscienceExplored the impact of this compound on neural development processes.
Wanders et al., 2012Inherited metabolic disordersAnalyzed the compound's role in various inherited metabolic conditions affecting branched-chain amino acid metabolism.

Mechanism of Action

The mechanism of action of S-3-Hydroxyisobutyric acid sodium salt involves its role as an intermediate in the metabolism of valine. It is converted to 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase. This intermediate is further metabolized to form succinyl-CoA, which enters the citric acid cycle . The compound also influences fatty acid uptake and lipid accumulation in cells, contributing to metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are compared based on structure, physicochemical properties, and applications:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
S-3-Hydroxyisobutyric acid sodium salt 1219589-99-7 C₄H₇O₃•Na 126.1 Branched chain; -OH on C3; S-enantiomer
Sodium 3-hydroxybutyrate 150-83-4 C₄H₇NaO₃ 126.09 Straight chain; -OH on C3; ketone body derivative
Sodium 2-hydroxyisobutyrate* 594-61-6 (acid) C₄H₇NaO₃ 126.09 (estimated) -OH on C2; branched methyl group on C3
Sodium isobutyrate 996-30-5 C₄H₇NaO₂ 110.0 No hydroxyl group; straight-chain carboxylate
Sodium lactate 72-17-3 C₃H₅NaO₃ 112.06 -OH on C2; straight-chain carboxylate

*Derived from 2-hydroxyisobutyric acid (CAS 594-61-6) .

Physicochemical Properties

Property S-3-HIB Sodium Salt Sodium 3-Hydroxybutyrate Sodium 2-Hydroxyisobutyrate Sodium Isobutyrate Sodium Lactate
Melting Point (°C) Not reported 167–170 Not reported Not reported ~161 (decomposes)
Solubility 5 mg/mL in ethanol Slight in water/methanol Not reported Not reported Highly water-soluble
Stability Light-sensitive Hygroscopic Not reported Stable Stable at RT
Storage Conditions -20°C, dark 2–8°C Not specified Not specified Room temperature

Biological Activity

S-3-Hydroxyisobutyric acid sodium salt (CAS No. 1893416-17-5) is a sodium salt derivative of 3-hydroxyisobutyric acid, which plays a critical role in the metabolism of branched-chain amino acids, particularly valine. This compound is recognized for its biochemical activity and potential therapeutic applications in various metabolic disorders.

  • Molecular Formula : C₄H₇NaO₃
  • Solubility : Soluble in water and DMSO
  • Stability : Stable for at least two years when stored at +4°C

This compound primarily interacts with enzymes involved in branched-chain amino acid metabolism, including:

  • 3-Hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31)
  • 3-Hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35)
  • 3-Hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4)

These enzymes facilitate the conversion of branched-chain amino acids into usable energy forms, influencing cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound significantly affects cellular functions by:

  • Modulating gene expression related to metabolism
  • Influencing cell signaling pathways
  • Altering the concentrations of branched-chain amino acids and their metabolites

Case Studies and Clinical Applications

  • Metabolic Disorders : In a study involving patients with multiple acyl-CoA dehydrogenase deficiency (MADD), treatment with sodium DL-3-hydroxybutyrate, a related compound, demonstrated significant improvements in metabolic stability and neurological recovery during acute crises .
  • Neurological Conditions : Research has shown that ketone bodies, including those derived from S-3-hydroxyisobutyric acid, can have neuroprotective effects, potentially benefiting conditions such as epilepsy and neurodegenerative diseases like Alzheimer's .
  • Diabetes Management : The compound's ability to enhance ketone body levels may play a role in improving glucose metabolism, offering therapeutic avenues for type I and type II diabetes management .

Biochemical Pathways

This compound is integral to the catabolism of valine, a branched-chain amino acid. It participates in various metabolic pathways that convert valine into energy substrates, thereby influencing overall metabolic efficiency.

Research Applications

The compound is utilized across multiple scientific fields:

  • Chemistry : As a reagent in organic synthesis.
  • Biology : As a marker in metabolic studies.
  • Medicine : Investigated for its potential in treating metabolic disorders like obesity and diabetes.

Comparative Analysis of Biological Activity

CompoundKey Biological EffectsClinical Applications
This compoundModulates metabolism of branched-chain amino acidsMetabolic disorders, diabetes
Sodium DL-3-HydroxybutyrateNeuroprotective effects; improves metabolic stabilityNeurological disorders, MADD
β-HydroxybutyrateLowers blood pressure; anti-inflammatory effectsHypertension management

Q & A

Q. How can researchers experimentally determine the solubility of S-3-hydroxyisobutyric acid sodium salt in aqueous solutions?

Methodological Answer: To determine solubility, prepare a saturated solution by gradually adding the compound to distilled water at controlled temperatures (e.g., 25°C, 37°C) while stirring. Centrifuge or filter undissolved residue, and quantify the dissolved fraction via gravimetric analysis or UV-Vis spectroscopy calibrated against known concentrations. Compare results to solubility classifications (soluble/insoluble) as outlined in standardized salt preparation protocols .

Q. What experimental steps are recommended to confirm the identity of this compound in a synthesized sample?

Methodological Answer: Use a combination of:

  • FT-IR spectroscopy to confirm functional groups (e.g., hydroxyl, carboxylate).
  • NMR spectroscopy (¹H and ¹³C) to verify stereochemistry and molecular structure.
  • Elemental analysis to validate sodium content.
    Cross-reference spectral data with published databases (e.g., PubChem, CAS) for structural confirmation .

Q. How can the pH of an aqueous solution of this compound be determined, and what factors influence this measurement?

Methodological Answer: Prepare a 0.1 M solution in distilled water and measure pH using a calibrated electrode. The pH depends on the acid dissociation constants (pKa) of the parent acid (S-3-hydroxyisobutyric acid) and the base (sodium hydroxide). For accuracy, account for temperature effects and ionic strength using buffer calibration standards .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Enzymatic synthesis: Use stereoselective enzymes (e.g., dehydrogenases) to enhance enantiomeric purity.
  • Salting-out techniques: Apply aqueous biphasic systems (e.g., ionic liquids + sodium salts) to isolate the product efficiently .
  • Purification: Employ recrystallization in ethanol-water mixtures or size-exclusion chromatography to remove byproducts. Monitor purity via HPLC with a chiral column .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies under controlled humidity, temperature, and light exposure.
  • Use differential scanning calorimetry (DSC) to assess thermal degradation.
  • Compare degradation profiles (e.g., via mass spectrometry) to identify hydrolytic or oxidative pathways. Validate findings against literature on structurally similar hydroxy acids .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray crystallography to resolve stereochemical configurations.
  • High-resolution mass spectrometry (HRMS) for precise molecular weight determination.
  • Circular dichroism (CD) to confirm enantiomeric integrity in chiral environments. Cross-validate results with computational models (e.g., DFT calculations) .

Q. How can researchers design experiments to study the metabolic pathways involving this compound in model organisms?

Methodological Answer:

  • Use isotopically labeled (e.g., ¹³C or ²H) compounds in tracer studies.
  • Analyze metabolic flux via LC-MS/MS to track incorporation into downstream metabolites (e.g., ketone bodies).
  • Combine knockout models (e.g., CRISPR/Cas9) to identify rate-limiting enzymes in the pathway .

Methodological Considerations

Q. What are common pitfalls in the qualitative analysis of this compound, and how can they be mitigated?

Methodological Answer:

  • Contamination: Use ultra-pure solvents and avoid metal ion contamination during cation/anion tests.
  • False positives: Validate colorimetric assays (e.g., FeCl₃ for hydroxyl groups) with blank controls.
  • Crystallization issues: Optimize solvent polarity and cooling rates during recrystallization to prevent amorphous solid formation .

Q. How should researchers approach the validation of novel analytical methods for this compound?

Methodological Answer:

  • Follow ICH guidelines for method validation (precision, accuracy, linearity, LOD/LOQ).
  • Compare results with established methods (e.g., USP protocols for sodium salts).
  • Perform inter-laboratory reproducibility tests to ensure robustness .

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